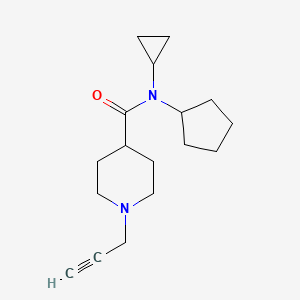
N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with cyclopentyl, cyclopropyl, and prop-2-yn-1-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, cyclopentyl and cyclopropyl halides, and propargyl bromide. The key steps in the synthesis may involve:
N-alkylation: Reacting piperidine with cyclopentyl and cyclopropyl halides under basic conditions to form N-cyclopentyl-N-cyclopropylpiperidine.
Propargylation: Introducing the prop-2-yn-1-yl group via reaction with propargyl bromide.
Carboxamide formation: Converting the resulting amine to the carboxamide using appropriate reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The compound’s structure suggests it could act on the central nervous system, potentially influencing neurotransmitter pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-cyclopentyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-cyclopentyl-N-cyclopropylpiperidine-4-carboxamide
Uniqueness
N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the presence of both cyclopentyl and cyclopropyl groups, along with the prop-2-yn-1-yl substituent. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-cyclopentyl-N-cyclopropyl-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-11-18-12-9-14(10-13-18)17(20)19(16-7-8-16)15-5-3-4-6-15/h1,14-16H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLHCDPHUOGCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N(C2CCCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













